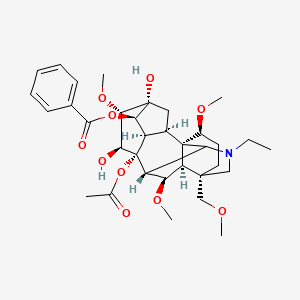

3-Deoxyaconitine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deoxyaconitine (3-DA) is an alkaloid compound found in various plants of the Ranunculaceae family, including Aconitum species. It is a potent neurotoxin and has a wide range of biological activities, including analgesic, anti-inflammatory, anti-tumor, and anti-microbial properties. 3-DA has been used in traditional Chinese medicine for centuries, and is a major component of the medicinal herb Aconitum carmichaelii. It has also been used in laboratory experiments to study its pharmacological properties, and has recently become a popular research tool for drug discovery.

科学的研究の応用

- Deoxyaconitine exhibits anti-inflammatory effects, making it valuable in treating conditions such as rheumatism and joint pains .

- Recent studies suggest that low doses of Deoxyaconitine or its metabolites may have cardioprotective effects, especially for patients with heart failure .

- Deoxyaconitine is efficient in easing pain associated with conditions like abdominal pain, oedema, and gastroenteritis .

Anti-Inflammatory Properties

Cardioprotective Effects

Analgesic and Pain Management

Asthma and Respiratory Disorders

Gynaecological Disorders

Toxicity and Detoxification

For more in-depth information, you can refer to the research articles cited below:

作用機序

Target of Action

Deoxyaconitine, also known as 3-Deoxyaconitine, is a diterpene alkaloid found in Aconitum plants It’s known that diterpene alkaloids often interact with ion channels, particularly sodium channels .

Mode of Action

It’s known that diterpene alkaloids, including deoxyaconitine, can bind to sodium channels, decreasing ionic flow through the channel . This interaction can affect the sodium ion influx, changing the selectivity of the channel .

Biochemical Pathways

It’s known that diterpene alkaloids can influence several pathways related to cell proliferation and apoptosis

Pharmacokinetics

It’s known that deoxyaconitine can be transformed by human intestinal bacteria into more than ten kinds of new metabolites . This transformation could potentially affect the bioavailability of Deoxyaconitine, but more research is needed to confirm this.

Result of Action

Deoxyaconitine has been found to possess moderate activities against human non-small-cell lung cancer A549 and H460 cells . This suggests that Deoxyaconitine may have a cytotoxic effect on these cells.

Action Environment

It’s known that environmental factors such as temperature, moisture, and water activity can affect the production of mycotoxins , which may also apply to Deoxyaconitine. More research is needed to understand how environmental factors influence Deoxyaconitine’s action.

特性

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,31+,32-,33+,34-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHASMOUKYDUAOZ-IXLJIIPOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of 3-deoxyaconitine?

A1: 3-Deoxyaconitine, a diterpenoid alkaloid, exerts its effects primarily by binding to and activating voltage-gated sodium channels in excitable tissues like nerves and muscles. [, , ] This binding persistently activates the channels, leading to an influx of sodium ions and subsequent depolarization of the cell membrane. This disruption of normal electrochemical gradients can result in various physiological effects, depending on the target tissue. []

Q2: Can you describe the structural characteristics of 3-deoxyaconitine?

A2: 3-Deoxyaconitine possesses the following characteristics:

- Molecular Formula: C34H47NO10 []

- Structure: It belongs to the aconitine-type C19-diterpenoid alkaloids. It features an aconitine carbon skeleton composed of four six-membered rings and two five-membered rings. The five-membered rings adopt envelope configurations, while the six-membered nitrogen-containing heterocyclic ring exists in a chair conformation. []

Q3: Which analytical techniques are commonly employed for the identification and quantification of 3-deoxyaconitine?

A3: Several analytical methods are available for characterizing 3-deoxyaconitine:

- High-Performance Liquid Chromatography (HPLC): This technique is commonly used for separating and quantifying 3-deoxyaconitine in various matrices, including plant extracts and processed samples. []

- Tandem Mass Spectrometry (MS/MS): Coupled with techniques like Electrospray Ionization (ESI), MS/MS can be used to identify and structurally characterize 3-deoxyaconitine and related alkaloids in complex mixtures. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable tools for elucidating the structure of 3-deoxyaconitine and confirming its presence in samples. []

Q4: How does the processing of plants containing 3-deoxyaconitine, such as Aconitum pendulum Busch, influence its content?

A4: Traditional processing methods, like those used in Tibetan, Qiang, and Hui medicine, can significantly affect the levels of 3-deoxyaconitine. Frying, in particular, has been shown to reduce the content of 3-deoxyaconitine in Aconitum pendulum Busch. [] The high temperatures employed during this process likely contribute to the decomposition of the compound's dibasic acid structures, potentially impacting its toxicity. []

Q5: What is the significance of studying the structure-activity relationship (SAR) of 3-deoxyaconitine?

A5: Understanding the SAR of 3-deoxyaconitine is crucial for:

Q6: Are there known instances of resistance or cross-resistance to 3-deoxyaconitine?

A6: While specific resistance mechanisms to 3-deoxyaconitine have not been extensively studied, mutations in voltage-gated sodium channels could potentially contribute to altered sensitivity to the compound. Cross-resistance with other sodium channel blockers, like those used as local anesthetics or antiarrhythmic agents, might be possible.

Q7: What are the main toxicological concerns associated with 3-deoxyaconitine?

A7: 3-Deoxyaconitine is a highly toxic compound. Its primary mechanism of toxicity involves the disruption of nerve and muscle function due to its action on voltage-gated sodium channels. [, ] This can lead to a range of symptoms including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)

![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)